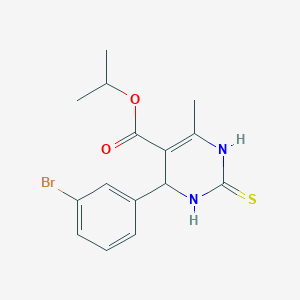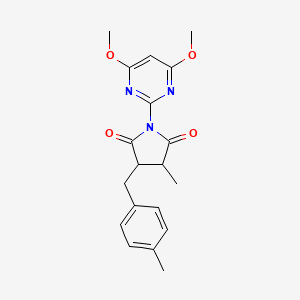
isopropyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Übersicht
Beschreibung
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of the isopropyl group, a bromophenyl group, and a thioxo group suggest that this compound could have interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with the appropriate isopropyl and bromophenyl reagents. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrimidine ring with various substitutions. The isopropyl group would likely provide lipophilic properties, while the bromophenyl group could participate in various chemical reactions .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The bromine atom on the phenyl ring could make it a good leaving group, allowing for substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the isopropyl group could increase its lipophilicity, while the bromophenyl group could enhance its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis and reactions of Biginelli compounds, including derivatives similar to isopropyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, have been extensively studied. These compounds are synthesized through multicomponent reactions, showcasing their versatility in organic synthesis (Kappe & Roschger, 1989).
Microwave-assisted synthesis methods have been developed for the efficient production of tetrahydropyrimidine derivatives, demonstrating advancements in reaction methodologies that improve yield and reduce reaction time (Ning Pan, Wenwen Zhang, & Qingjian Liu, 2009).
Biological Activities and Applications
Some studies have focused on the antimicrobial and cytotoxic properties of pyrimidine derivatives, highlighting their potential as antibacterial and anticancer agents. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives exhibited promising antibacterial efficacy against a range of bacteria, with some compounds showing significant cytotoxic activity against cancer cell lines (Hassaneen et al., 2019).
The corrosion inhibition effects of spiropyrimidinethiones on mild steel in acidic solutions were studied, suggesting applications of pyrimidine derivatives in industrial corrosion protection. These compounds act as mixed inhibitors, with their adsorption following Langmuir's adsorption isotherm (Yadav et al., 2015).
Antioxidant properties and DFT calculation studies on new pyrimidine derivatives have been conducted to evaluate their efficacy as antioxidants. The results indicate that certain derivatives possess significant antioxidant activity, comparing favorably with standard antioxidants in various assays (Akbas et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
propan-2-yl 4-(3-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2S/c1-8(2)20-14(19)12-9(3)17-15(21)18-13(12)10-5-4-6-11(16)7-10/h4-8,13H,1-3H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDQALFUJSMJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Br)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-Methoxyphenyl)-3-phenylpropyl]pyrrolidine-2,5-dione](/img/structure/B4049566.png)
![6-imino-N-(3-methoxypropyl)-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B4049583.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4049591.png)
![N,6-dimethyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B4049612.png)
![3-azocan-1-yl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]propanamide](/img/structure/B4049616.png)

![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B4049630.png)
![2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(3-pyridinylmethyl)butanamide](/img/structure/B4049633.png)

![1-[4-(3-ethoxy-4-hydroxy-5-iodophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4049652.png)
![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(1-naphthylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4049655.png)
![N-benzyl-N'-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B4049659.png)
![methyl 11-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4049667.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B4049668.png)
